3-Methoxyisoxazole-5-thiol 3-Methoxyisoxazole-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18203640
InChI: InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3
SMILES:
Molecular Formula: C4H5NO2S
Molecular Weight: 131.16 g/mol

3-Methoxyisoxazole-5-thiol

CAS No.:

Cat. No.: VC18203640

Molecular Formula: C4H5NO2S

Molecular Weight: 131.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyisoxazole-5-thiol -

Specification

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
IUPAC Name 3-methoxy-2H-1,2-oxazole-5-thione
Standard InChI InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3
Standard InChI Key ISBDZHNLFLSGOO-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=S)ON1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Methoxyisoxazole-5-thiol (C₄H₅NO₂S) consists of an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at positions 3 and 5 (Figure 1). The methoxy group at position 3 introduces electron-donating effects, while the thiol group at position 5 provides nucleophilic and redox-active properties.

Hypothetical Structural Features:

  • Ring System: Isoxazole (1-oxa-2-azacyclopentadiene).

  • Substituents:

    • Methoxy (-OCH₃) at position 3.

    • Thiol (-SH) at position 5.

  • Bond Angles and Lengths: Comparable to standard isoxazole derivatives (C-O: ~1.36 Å; C-N: ~1.30 Å) .

Table 1: Comparative Analysis of Isoxazole Derivatives

CompoundSubstituentsMolecular WeightKey Functional Groups
3-Methoxyisoxazole-5-thiol3-OCH₃, 5-SH131.16 g/molThiol, Methoxy
5-Methylisoxazole-3-carboxylic acid 3-COOH, 5-CH₃141.13 g/molCarboxylic acid, Methyl
3-Methyl-1,2,4-oxadiazole-5-thiol3-CH₃, 5-SH116.15 g/molThiol, Methyl

Hypothetical Synthesis Pathways

Cyclization Strategies

The synthesis of 3-methoxyisoxazole-5-thiol may involve cyclization of precursor molecules. A plausible route could parallel the synthesis of 5-methylisoxazole-3-carboxylic acid derivatives, where thiourea or thiosemicarbazide intermediates are cyclized under acidic or basic conditions .

Proposed Route:

  • Precursor Preparation: React hydroxylamine with a β-keto ester containing a methoxy group to form an isoxazole ring.

  • Thiol Introduction: Substitute a leaving group (e.g., halogen) at position 5 with a thiol via nucleophilic displacement using sodium hydrosulfide (NaSH).

Reaction Conditions:

  • Cyclization: Phosphorus oxychloride (POCl₃) or polyphosphoric acid.

  • Thiolation: Ethanolic NaSH at 60–80°C.

Physicochemical Properties

Stability and Reactivity

  • Acid-Base Behavior: The thiol group (pKa ~10–12) may deprotonate under basic conditions, forming a thiolate anion capable of nucleophilic attacks.

  • Oxidation Sensitivity: The -SH group is prone to oxidation, potentially forming disulfides or sulfonic acids under oxidative conditions.

Table 2: Predicted Physicochemical Data

PropertyValue/Description
Melting Point90–110°C (estimated)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)~1.2 (indicating moderate lipophilicity)

Challenges and Research Gaps

  • Synthetic Feasibility: No documented successful synthesis of 3-methoxyisoxazole-5-thiol exists in the reviewed literature.

  • Stability Issues: The compound’s sensitivity to oxidation may limit practical applications without stabilization strategies.

  • Biological Data: All proposed bioactivities are extrapolated from structurally related molecules and require experimental validation.

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